

AZD4619: A Comprehensive Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of **AZD4619**, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental profile of this compound.

Chemical Structure and Physicochemical Properties

AZD4619 is a synthetic, orally bioavailable small molecule. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of AZD4619



Identifier	Value
IUPAC Name	2-[2-(4-methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propano ic acid
CAS Number	1067247-60-2
Chemical Formula	C27H30O6S2
Molecular Weight	514.65 g/mol
SMILES	Cc1ccc(CCSC(Cc2ccc(CCOC(c3ccc(OS(C) (=O)=O)cc3))cc2)C(O)=O)cc1
InChI Key	CIHMPKKTGUOBBS-UHFFFAOYSA-N

Table 2: Physicochemical Properties of AZD4619

Property	Value	Source	
Solubility	Soluble in DMSO		
Hydrogen Bond Acceptors	6	Calculated	
Hydrogen Bond Donors	1	Calculated	

Pharmacokinetic Properties

Preclinical and clinical studies have characterized the pharmacokinetic profile of **AZD4619**. A summary of key parameters is provided below.

Table 3: Pharmacokinetic Parameters of AZD4619



Parameter	Species	Value	Notes
Bioavailability	Rat	Not specified	No effect on serum ALT activity levels observed in a rat toxicity study.
Cmax (at 5 mg daily dose)	Human	0.40 μΜ	Steady state reached within 4 days.
Tmax	Human	~1 hour	Rapidly absorbed after single and repeated dosing.
Plasma Protein Binding	Not specified	Data not available	
Metabolism	Not specified	Data not available	_
Excretion	Not specified	Data not available	

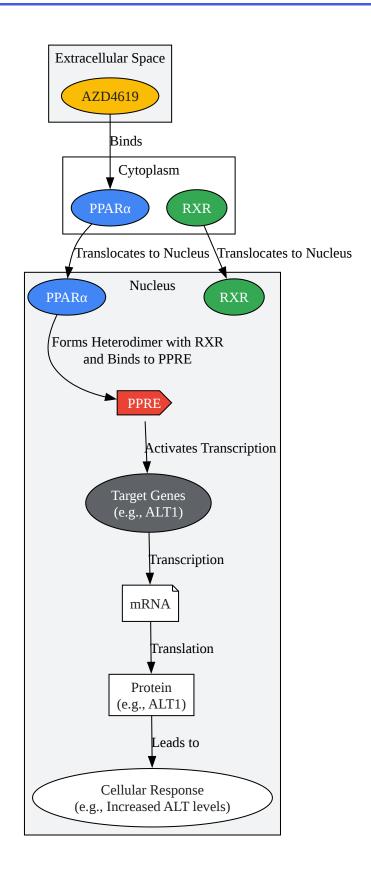
Mechanism of Action and Signaling Pathway

AZD4619 is a potent, selective, and reversible agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.

Upon binding to **AZD4619**, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

One of the key identified mechanisms of action for **AZD4619** in humans involves the transcriptional activation of the Alanine Aminotransferase 1 (ALT1) gene. This effect is species-specific, with a more than 100-fold higher potency observed for human PPAR α compared to rat PPAR α . This selectivity explains the clinical observation of elevated serum ALT levels in humans treated with **AZD4619**, an effect not seen in corresponding rat toxicology studies.





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Key Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of **AZD4619**.

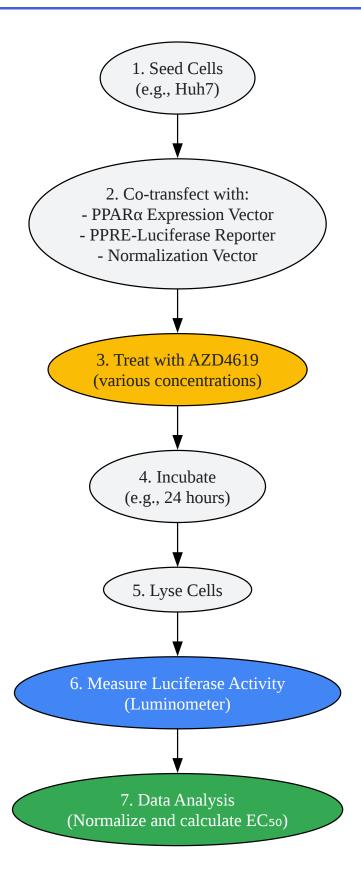
PPARα Activation Assay (Luciferase Reporter Gene Assay)

This assay is used to determine the potency and efficacy of compounds as PPARa agonists.

Methodology:

- Cell Culture: Human hepatoma cells (e.g., Huh7) or other suitable cell lines are cultured in appropriate media.
- Transfection: Cells are transiently co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A constitutively expressed reporter (e.g., Renilla luciferase) is often included for normalization.
- Compound Treatment: Transfected cells are treated with varying concentrations of AZD4619
 or a vehicle control for a specified period (e.g., 24 hours).
- Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
- Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold induction of luciferase activity relative to the vehicle control is calculated and plotted against the compound concentration to determine the EC₅₀ value.





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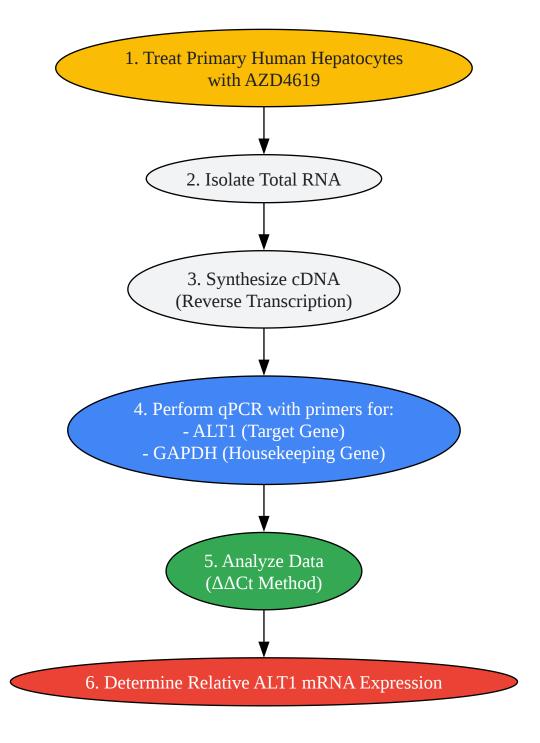
ALT1 Gene Expression Analysis (Quantitative PCR)

This method is used to quantify the change in ALT1 mRNA levels in response to **AZD4619** treatment.

Methodology:

- Cell Culture and Treatment: Primary human hepatocytes are cultured and treated with different concentrations of AZD4619 or a vehicle control for a defined period.
- RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.
- cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
- Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the human ALT1 gene and a housekeeping gene (e.g., GAPDH) for normalization.
- Data Analysis: The relative expression of ALT1 mRNA is calculated using the ΔΔCt method, comparing the expression in AZD4619-treated cells to that in vehicle-treated cells.





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Conclusion

AZD4619 is a valuable research tool for investigating the role of PPARα in various physiological and pathological processes. Its high potency and species-selective effects on ALT1 gene expression make it a particularly interesting compound for studies on liver function







and drug-induced liver injury. The experimental protocols outlined in this guide provide a foundation for further investigation into the biological activities of **AZD4619**.

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